4-Chlorocinnamaldehyde
Overview
Description
4-Chlorocinnamaldehyde is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. It is a chlorinated aldehyde with a structure related to cinnamaldehyde, a compound well-known for its presence in cinnamon oil and its use in flavorings and fragrances.
Synthesis Analysis
The synthesis of 4-chlorocinnamaldehyde and its derivatives has been explored through different methods. One approach involves the catalytic olefination reaction of hydrazones of aromatic aldehydes with 2-trichloromethyl-1,3-dioxolane, which stereoselectively forms Z-isomers of α-chlorocinnamaldehydes in moderate to good yields . Another method for synthesizing 4-chlorobenzaldehyde, a related compound, uses the Sommelet reaction between 4-chlorobenzylic chloride and urotropine, yielding a high product yield of more than 96% .
Molecular Structure Analysis
The molecular structure of 4-chlorobenzaldehyde, a compound closely related to 4-chlorocinnamaldehyde, has been determined using a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations. The structure exhibits planar Cs symmetry with specific bond lengths and angles that define its geometry .
Chemical Reactions Analysis
4-Chlorocinnamaldehyde and its analogs participate in various chemical reactions. For instance, they can undergo a catalytic asymmetric difunctionalization with salicylaldehydes to produce 4-chromanols with high diastereoselectivity and enantioselectivity . Additionally, chloroaldehydes can be aminated using N-heterocyclic carbene catalysis to afford dihydroquinoxaline derivatives, which are core structures in natural products and synthetic bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorocinnamaldehyde derivatives can be inferred from studies on similar compounds. For example, the crystal structure of a 4-chlorobenzaldehyde derivative has been determined, revealing a nearly planar molecule except for certain moieties, and the crystal packing is characterized by intermolecular hydrogen bonds and π-π stacking interactions . The synthesis and structure of metal complexes with a ligand derived from 4-chloro-2-aminophenol have also been reported, indicating the ligand's ability to coordinate with metal ions via OH groups and the azomethine nitrogen atom .
Scientific Research Applications
1. Inhibition of Tyrosinase Activity
- Summary of Application: 4-Chlorocinnamaldehyde has been found to significantly inhibit the activity of mushroom tyrosinase, an enzyme integral to the metabolism of melanin in the body . This compound can prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase .
- Methods of Application: The inhibitory effects of 4-Chlorocinnamaldehyde on mushroom tyrosinase were investigated through experimental research .
- Results or Outcomes: The IC50 values were found to be 0.07 and 0.3 mM for monophenolase and diphenolase, respectively . The inhibition constant (KI) was measured to be 0.17 mM . The results demonstrated that 4-Chlorocinnamaldehyde is an effective tyrosinase inhibitor .
2. Fungicide Development
- Summary of Application: 4-Chlorocinnamaldehyde thiosemicarbazide (PMDD-5Y), a fungicide developed from 4-Chlorocinnamaldehyde, acts as a laccase inhibitor . Laccase is a novel target for fungicides .
- Methods of Application: The introduction of active groups of natural products into the framework of a pesticide molecular structure is an effective method for discovering active lead compounds .
- Results or Outcomes: The results of an enzyme activity assay showed that PMDD-5Y had inhibitory activity against laccase . This research advances the field of discovering more potent fungicides to control diseases in agriculture .
3. Antiviral Activity
- Summary of Application: α-Bromo-4-chlorocinnamaldehyde, synthesized by cinnamaldehyde, has been found to decrease viral titers and alleviate cardiac pathological changes in a coxsackie virus B3-induced viral myocarditis model .
- Methods of Application: The underlying mechanism might be inhibiting inflammatory signaling as α-Bromo-4-chlorocinnamaldehyde inhibits the inflammatory response .
- Results or Outcomes: The research demonstrated that α-Bromo-4-chlorocinnamaldehyde has potential antiviral activity .
4. Inhibition of Enterococcus spp
- Summary of Application: Synthetic cinnamic acid derivatives, with 4-chloro-2-mercaptobenzenesulfonamide moiety, have been studied for their effects on Enterococcus spp. with HLAR (high-level aminoglycoside resistance) and VRE (vancomycin-resistant Enterococcus) mechanisms .
- Methods of Application: The study involved the synthesis of cinnamic acid derivatives and testing their effects on Enterococcus spp .
- Results or Outcomes: The results of this study are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRSHHPFBMLBT-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocinnamaldehyde | |
CAS RN |
49678-02-6 | |
Record name | 4-CHLOROCINNAMALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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